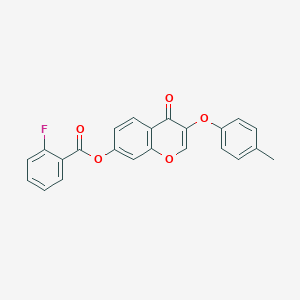
3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate, also known as Compound 1, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate 1 involves its ability to bind to specific target enzymes and inhibit their activity. For example, it has been shown to bind to the active site of human carbonic anhydrase II and prevent the conversion of carbon dioxide to bicarbonate ions, leading to a decrease in the acidity of the extracellular environment. Additionally, this compound 1 has been shown to inhibit the activity of human monoamine oxidase A and B, leading to an increase in the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain.
Biochemical and Physiological Effects:
This compound 1 has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory and antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals and reduce oxidative stress, which may be beneficial in the treatment of various diseases associated with oxidative damage. Additionally, this compound 1 has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of COX-2, an enzyme involved in the inflammatory response.
実験室実験の利点と制限
One of the advantages of using 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate 1 in lab experiments is its high potency and selectivity against specific target enzymes. This allows for more precise and targeted studies of the biochemical and physiological effects of the compound. However, one of the limitations of using this compound 1 is its relatively complex synthesis method, which may limit its availability for certain research applications.
将来の方向性
There are several potential future directions for research involving 3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate 1. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit the activity of human monoamine oxidase A and B. Additionally, further studies could investigate the potential of this compound 1 as a therapeutic agent for other diseases associated with oxidative stress and inflammation. Finally, future research could focus on developing more efficient synthesis methods for this compound 1, which could increase its availability for research and potential clinical use.
Conclusion:
In conclusion, this compound 1 is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its high potency and selectivity against specific target enzymes make it a valuable tool for studying the biochemical and physiological effects of the compound. Further research is needed to fully understand the potential of this compound 1 as a therapeutic agent for various diseases.
合成法
3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate 1 can be synthesized through a multi-step process involving the reaction of 4-methylphenol with 2-chlorobenzoic acid to form 3-(4-methylphenoxy)benzoic acid. The acid is then converted to the corresponding acid chloride, which is reacted with 4-oxo-4H-chromene-7-carboxylic acid to form this compound 1.
科学的研究の応用
3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-fluorobenzoate 1 has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit potent inhibitory activity against certain enzymes, such as human carbonic anhydrase II and III, and human monoamine oxidase A and B. Additionally, this compound 1 has demonstrated anti-inflammatory and antioxidant properties and has been investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease.
特性
分子式 |
C23H15FO5 |
|---|---|
分子量 |
390.4 g/mol |
IUPAC名 |
[3-(4-methylphenoxy)-4-oxochromen-7-yl] 2-fluorobenzoate |
InChI |
InChI=1S/C23H15FO5/c1-14-6-8-15(9-7-14)28-21-13-27-20-12-16(10-11-18(20)22(21)25)29-23(26)17-4-2-3-5-19(17)24/h2-13H,1H3 |
InChIキー |
WHXAVSBUUDPYFC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4F |
正規SMILES |
CC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B285073.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B285074.png)


![N-(4-fluorophenyl)-7-(3-methoxyphenyl)-5-methyl-2-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285080.png)
![7-(4-cyanophenyl)-N-(4-fluorophenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285085.png)
![7-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285086.png)
![7-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285087.png)
![N-(4-methoxyphenyl)-5-methyl-2-phenyl-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285088.png)
![7-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285089.png)
![7-(3-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285091.png)
![7-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285092.png)
![2-(2-tert-butylphenoxy)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B285097.png)
![cyclohexyl (6-[(2-methoxyanilino)carbonyl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B285101.png)
